N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N'-PHENETHYLTHIOUREA
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Overview
Description
N-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea is a synthetic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea typically involves the following steps:
Synthesis of 4-chloro-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds in the presence of a chlorinating agent.
Formation of the ethyl linker: The 4-chloro-1H-pyrazole is then reacted with an ethylating agent to introduce the ethyl linker.
Thiourea formation: The ethylated pyrazole is subsequently reacted with phenethylisothiocyanate to form the final product, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide, given its ability to disrupt specific biochemical pathways in pests and weeds.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro group and thiourea moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation in cancer cells .
Comparison with Similar Compounds
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea can be compared with other pyrazole derivatives, such as:
4-chloro-1H-pyrazole: Lacks the ethyl and phenethylthiourea moieties, resulting in different biological activities and applications.
N-phenethylthiourea: Lacks the pyrazole ring, leading to distinct chemical properties and reactivity.
N-[2-(1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea: Similar structure but without the chloro group, which may affect its binding affinity and biological activity.
The uniqueness of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-13-10-18-19(11-13)9-8-17-14(20)16-7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSWANAIUOFZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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